molecular formula C20H29NO6 B4075110 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid

Cat. No.: B4075110
M. Wt: 379.4 g/mol
InChI Key: LUCNDTDMDNSHII-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid is a complex organic compound that combines the structural features of azepane and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid typically involves a multi-step process. The initial step often includes the preparation of the intermediate 2-(2-Methoxy-4-prop-2-enylphenoxy)ethylamine. This intermediate is then reacted with azepane under controlled conditions to form the desired compound. The final step involves the addition of oxalic acid to obtain the oxalate salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxy-4-prop-2-enylphenoxy)ethylamine
  • Azepane derivatives
  • Oxalic acid derivatives

Uniqueness

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.C2H2O4/c1-3-8-16-9-10-17(18(15-16)20-2)21-14-13-19-11-6-4-5-7-12-19;3-1(4)2(5)6/h3,9-10,15H,1,4-8,11-14H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCNDTDMDNSHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid
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1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid
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1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid
Reactant of Route 4
1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid
Reactant of Route 5
1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid

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